molecular formula C19H42Br3N-2 B13807359 Hexadecyl(trimethyl)azanium;tribromide

Hexadecyl(trimethyl)azanium;tribromide

Cat. No.: B13807359
M. Wt: 524.3 g/mol
InChI Key: FUEXJJAXMMGXBC-UHFFFAOYSA-K
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Description

Hexadecyl(trimethyl)azanium bromide (CTAB), also known as cetrimonium bromide, is a cationic quaternary ammonium surfactant with the chemical formula C₁₉H₄₂BrN and molecular weight 364.45 g/mol. It is widely used in molecular biology for DNA/RNA extraction due to its ability to lyse cell membranes and precipitate nucleic acids . Beyond biotechnology, CTAB serves as a structure-directing agent in nanomaterials synthesis (e.g., mesoporous silica and gold nanostars) , a stabilizer in microemulsions for pharmaceutical catalysis , and a modifier for pH-responsive nanoparticles . Its critical micelle concentration (CMC) in aqueous solutions is approximately 0.92 mM, enabling efficient micelle formation for solubilizing hydrophobic compounds .

Properties

Molecular Formula

C19H42Br3N-2

Molecular Weight

524.3 g/mol

IUPAC Name

hexadecyl(trimethyl)azanium;tribromide

InChI

InChI=1S/C19H42N.3BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;;;/h5-19H2,1-4H3;3*1H/q+1;;;/p-3

InChI Key

FUEXJJAXMMGXBC-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-].[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Hexadecyl(trimethyl)azanium;tribromide can be synthesized through a reaction between hexadecyl bromide and trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization .

Industrial production methods involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Hexadecyl(trimethyl)azanium;tribromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexadecyl(trimethyl)azanium;tribromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hexadecyl(trimethyl)azanium;tribromide involves its ability to reduce surface tension and enhance the wetting ability of liquids. As a cationic surfactant, it forms micelles in aqueous solutions, with the hydrophobic tails aggregating inward and the hydrophilic heads facing outward. This structure allows it to solubilize hydrophobic substances in water .

In biological applications, the compound disrupts microbial cell membranes by interacting with the lipid bilayer, leading to cell lysis and death. This makes it an effective antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

CTAB belongs to a class of cationic surfactants with varying alkyl chain lengths and counterions. Below is a comparative analysis of CTAB and its analogs:

Chemical and Physical Properties

Compound CAS No. Formula Molecular Weight (g/mol) CMC (mM) Key Properties
CTAB 57-09-0 C₁₉H₄₂BrN 364.45 0.92 High solubility in water; stabilizes micelles and nanostructures
CTAC (Chloride analog) 112-02-7 C₁₉H₄₂ClN 320.00 1.3 Smaller counterion (Cl⁻) increases CMC; used in cosmetics and detergents
CTAI (Iodide analog) 7192-88-3 C₁₉H₄₂IN 411.46 N/A Larger iodide ion reduces solubility; niche applications in organic synthesis
CTAP (Dihydrogen phosphate) 111412-68-1 C₁₉H₄₂NO₄P 379.52 N/A Zwitterionic properties; used as an ion-pairing reagent in chromatography

Notes:

  • Counterion Impact: Bromide (Br⁻) in CTAB enhances micelle stability compared to chloride (Cl⁻) in CTAC, making CTAB more effective in DNA extraction and nanoparticle synthesis .
  • Thermal Behavior : CTAB exhibits temperature-dependent phase transitions, forming lamellar or hexagonal mesophases in aqueous solutions, as observed in rheological studies .
CTAB
  • DNA/RNA Extraction : Modifies cell membrane permeability and precipitates polysaccharides .
  • Nanomaterial Synthesis: Directs the growth of mesoporous silica and gold nanostars .
  • Catalysis : Forms microemulsions for enantioselective synthesis of pharmaceuticals (e.g., (S)-omeprazole) .
CTAC
  • Cosmetics : Acts as an antistatic agent in hair conditioners due to lower toxicity .
  • Nanoparticle Stabilization: Preferred for synthesizing silver nanoparticles with narrow size distributions .
CTAI
  • Organic Synthesis : Used in niche reactions requiring iodide ions, such as nucleophilic substitutions .
CTAP
  • Analytical Chemistry : Facilitates ion-pair chromatography for separating charged biomolecules .

Toxicity and Regulatory Considerations

  • CTAB : LD₅₀ (oral, rat) = 410 mg/kg; regulated under Good Manufacturing Practices (GMP) for pharmaceutical use .
  • CTAC : Lower toxicity (LD₅₀ > 2000 mg/kg) allows broader use in consumer products .
  • Environmental Impact : CTAB and CTAC are classified as "toxic to aquatic life" under REACH regulations, requiring controlled disposal .

Research Findings and Case Studies

DNA Extraction Efficiency

  • CTAB vs. SDS : CTAB yields higher DNA purity (A260/A280 ≈ 1.8) from soybean products compared to SDS, which introduces more impurities .

Catalytic Performance

  • Microemulsions : CTAB-based microemulsions enhance soybean pod peroxidase activity, achieving 96% enantiomeric excess in (S)-omeprazole synthesis .

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